molecular formula C6H12O2 B2410380 1,2-Cyclopentanediol, 1-methyl-, trans- CAS No. 20557-45-3

1,2-Cyclopentanediol, 1-methyl-, trans-

Cat. No.: B2410380
CAS No.: 20557-45-3
M. Wt: 116.16
InChI Key: CVZBNRSGTBIHPO-PHDIDXHHSA-N
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Description

1,2-Cyclopentanediol, 1-methyl-, trans- is an organic compound with the molecular formula C₆H₁₂O₂ and a molecular weight of 116.1583 g/mol . This compound is a stereoisomer, specifically the trans-isomer, of 1-methyl-1,2-cyclopentanediol. It is characterized by the presence of two hydroxyl groups (-OH) attached to a cyclopentane ring, with a methyl group (-CH₃) substituent at the first carbon atom.

Scientific Research Applications

1,2-Cyclopentanediol, 1-methyl-, trans- has various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in stereoselective reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.

Safety and Hazards

Safety data sheets suggest that exposure to “1,2-Cyclopentanediol, 1-methyl-, trans-” should be avoided. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised. The substance should be stored in a well-ventilated place and kept in a tightly closed container .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Cyclopentanediol, 1-methyl-, trans- can be synthesized through various methods. One common approach involves the stereoselective synthesis via γ-lactones. This method includes the intramolecular opening of a 4-epoxy-4-methyl-γ-lactone, yielding the desired trans-isomer . Another method involves the use of ion-molecule reactions with chemical ionization in the positive ion mode using dimethyl ether, acetonitrile, and 2-S-pyrrolidinemethanol as reagent gases .

Industrial Production Methods

Industrial production methods for 1,2-Cyclopentanediol, 1-methyl-, trans- typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include catalytic hydrogenation, stereoselective synthesis, and purification processes such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,2-Cyclopentanediol, 1-methyl-, trans- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form cyclopentane derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-methyl-1,2-cyclopentanedione.

    Reduction: Formation of 1-methylcyclopentanol.

    Substitution: Formation of 1-methyl-1,2-dihalocyclopentane derivatives.

Mechanism of Action

The mechanism of action of 1,2-Cyclopentanediol, 1-methyl-, trans- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound may also participate in metabolic pathways, undergoing biotransformation to produce active metabolites.

Comparison with Similar Compounds

1,2-Cyclopentanediol, 1-methyl-, trans- can be compared with other similar compounds, such as:

    1,2-Cyclopentanediol, 1-methyl-, cis-: The cis-isomer has different stereochemistry, leading to variations in physical and chemical properties.

    1,2-Cyclohexanediol, 1-methyl-, trans-: This compound has a six-membered ring, resulting in different reactivity and applications.

    1,3-Cyclopentanediol, 1-methyl-, trans-: The position of the hydroxyl groups differs, affecting the compound’s reactivity and interactions.

The uniqueness of 1,2-Cyclopentanediol, 1-methyl-, trans- lies in its specific stereochemistry and the presence of both hydroxyl and methyl groups, which contribute to its distinct chemical behavior and applications.

Properties

IUPAC Name

1-methylcyclopentane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-6(8)4-2-3-5(6)7/h5,7-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZBNRSGTBIHPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10942745
Record name 1-Methylcyclopentane-1,2-diol
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Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5447-67-6, 20557-45-3
Record name 1-Methyl-1,2-cyclopentanediol
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Record name 1,2-Cyclopentanediol, 1-methyl-, trans-
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Record name 1, 1-methyl-, trans-
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Record name NSC17488
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Record name 1-Methylcyclopentane-1,2-diol
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Record name rac-(1R,2R)-1-methylcyclopentane-1,2-diol
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